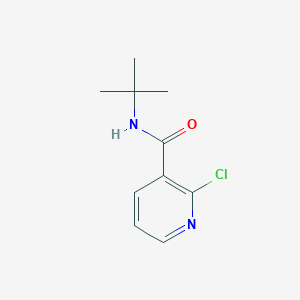

N-tert-butyl-2-chloropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

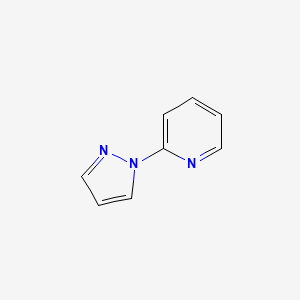

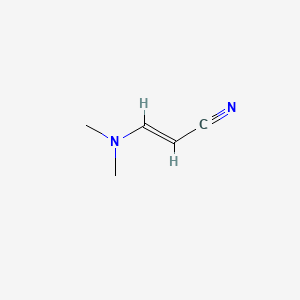

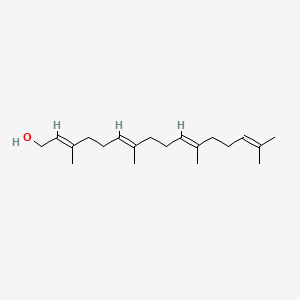

“N-tert-butyl-2-chloropyridine-3-carboxamide” is a type of organic compound known as a pyridine carboxamide . It contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a tert-butyl group, a chlorine atom, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of “N-tert-butyl-2-chloropyridine-3-carboxamide” can be deduced from its name. It has a pyridine ring with a chlorine atom at the 2-position, a tert-butyl group attached to a nitrogen atom, and a carboxamide group at the 3-position .Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the positions activated by the nitrogen atom. The carboxamide group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-2-chloropyridine-3-carboxamide” would depend on its exact structure. As a pyridine derivative, it would be expected to have some degree of aromatic stability. The presence of the carboxamide group could confer some degree of polarity and potential for hydrogen bonding .科学的研究の応用

Chemical Modification and Reactions

N-tert-butyl-2-chloropyridine-3-carboxamide serves as a key compound in various chemical reactions and modifications. For instance, its use in the reaction with magnesiated bases on substituted pyridines can lead to deprotonation or 1,4-addition, forming derivatives with potential practical applications (Bonnet et al., 2001). Another study involved the synthesis and study of N-benzyl carboxamides and tert-butyl acylcarbamates derived from pyridine and pyrazine, indicating facilitated reduction under mild conditions (Ragnarsson et al., 2001).

Synthesis and Properties of Polymers

Research has been conducted on synthesizing and studying the properties of polymers using compounds like N-tert-butyl-2-chloropyridine-3-carboxamide. For example, Hsiao et al. (2000) synthesized polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to noncrystalline, thermally stable polymers with potential applications in material science (Hsiao et al., 2000).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, derivatives of N-tert-butyl-2-chloropyridine-3-carboxamide have been investigated for their potential as drug candidates. For instance, the discovery and synthesis of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potential inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease are notable (Jacobs et al., 2013).

Synthesis of Fluorophores

The compound has also been used in the synthesis of fluorophores. Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide leading to fluorescent compounds with potential applications in material science and bioimaging (Wrona-Piotrowicz et al., 2016).

特性

IUPAC Name |

N-tert-butyl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNZKESLUSNPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394039 |

Source

|

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-chloropyridine-3-carboxamide | |

CAS RN |

144084-34-4 |

Source

|

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)